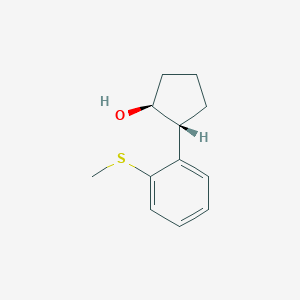
trans-2-(2-Methylthiophenyl)cyclopentanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2-(2-Methylthiophenyl)cyclopentanol: is an organic compound that belongs to the class of cyclopentanols It features a cyclopentane ring substituted with a 2-methylthiophenyl group and a hydroxyl group in a trans configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(2-Methylthiophenyl)cyclopentanol typically involves the following steps:
Cyclopentene Addition-Esterification: Cyclopentene reacts with acetic acid to form cyclopentyl acetate.
Transesterification: Cyclopentyl acetate undergoes transesterification with methanol to produce cyclopentanol.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-(2-Methylthiophenyl)cyclopentanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming hydrocarbons.
Substitution: The compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of various substituted cyclopentanols.
Scientific Research Applications
Chemistry:
- Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology:
- Potential applications in studying biological pathways and interactions due to its unique structure.
Medicine:
- Investigated for potential therapeutic properties, although specific applications are not well-documented.
Industry:
Mechanism of Action
The mechanism by which trans-2-(2-Methylthiophenyl)cyclopentanol exerts its effects involves interactions with molecular targets and pathways specific to its structure. The hydroxyl group and the 2-methylthiophenyl moiety play crucial roles in its reactivity and interactions with other molecules. Detailed studies on its mechanism of action are limited, but it is believed to interact with enzymes and receptors in biological systems.
Comparison with Similar Compounds
Cyclopentanol: A simpler analog without the 2-methylthiophenyl group.
2-Methylcyclopentanol: Similar structure but lacks the thiophenyl group.
Thiophenol: Contains the thiophenyl group but lacks the cyclopentanol structure.
Uniqueness: trans-2-(2-Methylthiophenyl)cyclopentanol is unique due to the presence of both the cyclopentanol and 2-methylthiophenyl groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
(1S,2R)-2-(2-methylsulfanylphenyl)cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16OS/c1-14-12-8-3-2-5-10(12)9-6-4-7-11(9)13/h2-3,5,8-9,11,13H,4,6-7H2,1H3/t9-,11+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZYXYQLLLBFJK-KOLCDFICSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2CCCC2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=CC=C1[C@H]2CCC[C@@H]2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[2-(1,3-Dioxanyl)]-1-(2,4,5-trimethoxyphenyl)-1-propanol](/img/structure/B7999327.png)
![4-[(n-Butyloxy)methyl]-3-fluorobenzaldehyde](/img/structure/B7999328.png)
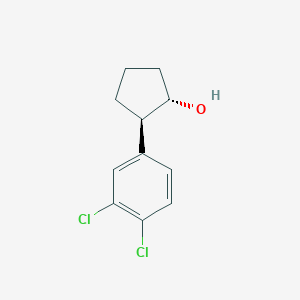
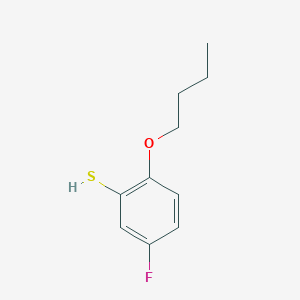
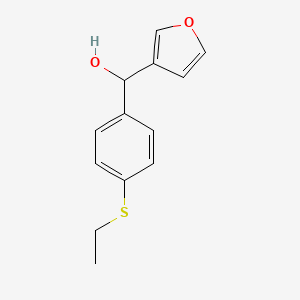
![1-Chloro-2-fluoro-5-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7999345.png)
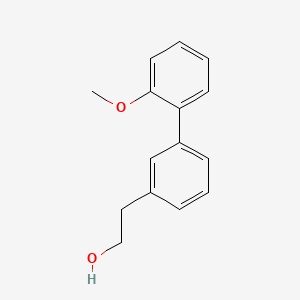
![1-Fluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B7999371.png)
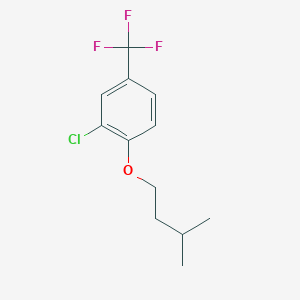
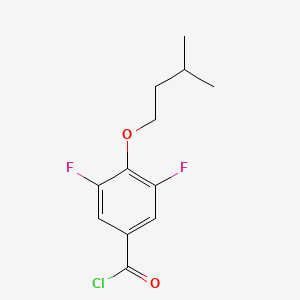
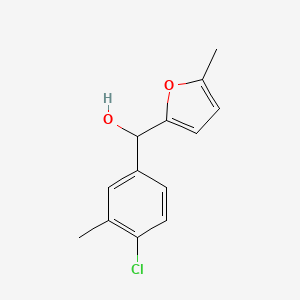
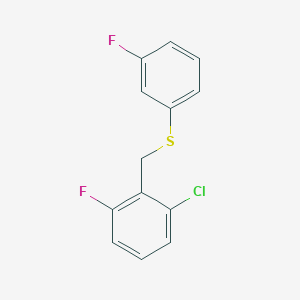
![O2-Ethyl O1-[2-(p-tolyl)ethyl] oxalate](/img/structure/B7999441.png)
![1,3-Difluoro-2-[(4-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7999445.png)
